![molecular formula C12H13BrN2O3 B14448251 Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate CAS No. 79326-44-6](/img/structure/B14448251.png)
Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate typically involves the diazotization of 4-bromoaniline followed by coupling with ethyl acetoacetate. The reaction conditions often include:
Diazotization: 4-bromoaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with ethyl acetoacetate in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Reduction Reactions: The azo group (N=N) can be reduced to form amines.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Substitution: Formation of phenyl derivatives with different substituents.
Reduction: Formation of corresponding amines.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
Applications De Recherche Scientifique
Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other azo compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction.
Comparaison Avec Des Composés Similaires
Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate can be compared with other azo compounds such as:
Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)diazenyl)benzoate: Similar in structure but with different substituents, leading to varied chemical properties and applications.
(E)-4-((4-(hexyloxy)phenyl)diazenyl)-N-phenylbenzamide: Another azo compound with distinct substituents affecting its reactivity and use in different applications.
The uniqueness of this compound lies in its bromine-substituted phenyl group, which imparts specific chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
79326-44-6 |
|---|---|
Formule moléculaire |
C12H13BrN2O3 |
Poids moléculaire |
313.15 g/mol |
Nom IUPAC |
ethyl 2-[(4-bromophenyl)diazenyl]-3-oxobutanoate |
InChI |
InChI=1S/C12H13BrN2O3/c1-3-18-12(17)11(8(2)16)15-14-10-6-4-9(13)5-7-10/h4-7,11H,3H2,1-2H3 |
Clé InChI |
DVXGLWOEUUWFEU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)C)N=NC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


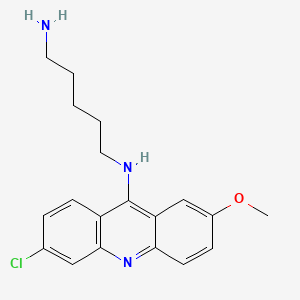
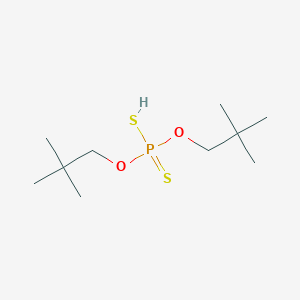
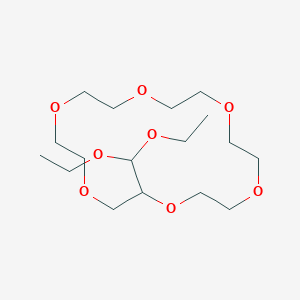
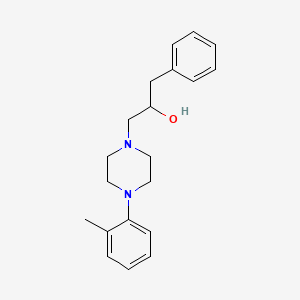


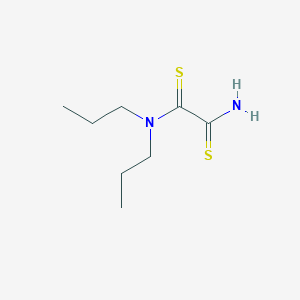
![Methyl 1-[8-amino-9-(4-hydroxy-2-methoxycarbonylpyrrolidine-1-carbonyl)-4,6-dimethyl-7-oxophenoxazine-1-carbonyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B14448225.png)
![6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine](/img/structure/B14448226.png)
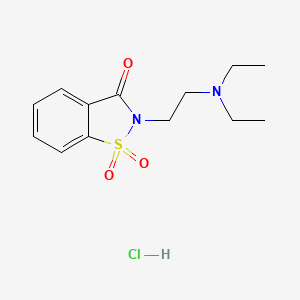

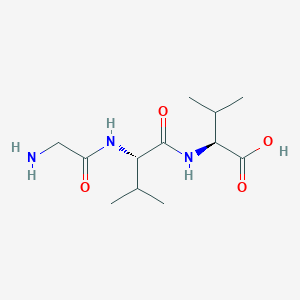
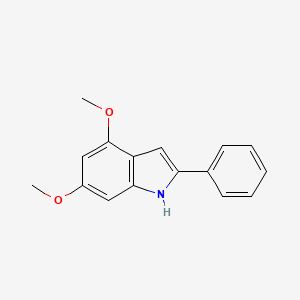
![(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14448247.png)
